1,3-Cyclohexadiene

Catalog No.
S577057
CAS No.
592-57-4
M.F
C6H8
M. Wt
80.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Cyclohexadiene

CAS Number

592-57-4

Product Name

1,3-Cyclohexadiene

IUPAC Name

cyclohexa-1,3-diene

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2

InChI Key

MGNZXYYWBUKAII-UHFFFAOYSA-N

SMILES

C1CC=CC=C1

Solubility

Solubility in water: none

Synonyms

Dihydro-benzene; Cyclohexa-1,3-diene

Canonical SMILES

C1CC=CC=C1

Organic Synthesis:

  • As a Building Block: Due to its reactive double bonds, 1,3-cyclohexadiene serves as a valuable starting material for the synthesis of various complex organic molecules. Through reactions like Diels-Alder cycloadditions and ene reactions, it can be transformed into diverse functional groups and cyclic structures.
  • Precursor to Polymers: 1,3-Cyclohexadiene can undergo living anionic polymerization, where the double bonds open and link together to form polycyclohexadiene, a type of polymer with potential applications in electronics and composite materials.

Catalyst Development:

  • Testing Catalyst Activity: 1,3-Cyclohexadiene is often employed as a test substrate for evaluating the activity and selectivity of newly developed catalysts. Its well-defined structure and reactivity make it a reliable benchmark for studying catalyst performance in various reactions, such as hydrogenation and dehydrogenation.

Mechanistic Studies:

  • Understanding Reaction Mechanisms: Due to its well-defined structure and well-studied reactivity, 1,3-cyclohexadiene is a valuable tool for researchers to investigate the mechanisms of various organic reactions. By observing its behavior under different reaction conditions, scientists can gain insights into the fundamental steps involved in these processes.

Material Science:

  • Precursor to Functional Materials: Recent research explores utilizing 1,3-cyclohexadiene as a starting material for the synthesis of novel functional materials. By manipulating its chemical structure and incorporating other functional groups, researchers aim to create materials with specific properties, such as electrical conductivity or optical responsiveness.

1,3-Cyclohexadiene is a cyclic alkene with the molecular formula C6H8C_6H_8 and a molecular weight of approximately 80.13 g/mol. It features two double bonds located at the 1 and 3 positions of the cyclohexane ring, making it a conjugated diene. The compound is also known by other names such as cyclohexa-1,3-diene and 1,2-dihydrobenzene. Its structure allows for unique chemical reactivity, particularly in photochemical and pericyclic reactions, which are fundamental in organic synthesis and materials science .

1,3-Cyclohexadiene is a flammable liquid (flash point below 0 °C) and can readily form explosive peroxides upon storage or exposure to air and light []. It is also considered a moderate health hazard, with potential for irritation to skin, eyes, and respiratory system upon exposure [].

  • Flammability: Flash point < 0 °C []
  • Toxicity: Moderate health hazard []
  • Precautions: Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Store under inert gas in a cool, dark place [].

Note:

  • The mechanism of action is not applicable to 1,3-cyclohexadiene as it is not a biological compound.
  • No case studies were identified specifically for 1,3-cyclohexadiene due to its role as a starting material or intermediate in organic synthesis.
, showcasing its versatility:

  • Photochemical Ring-Opening Reaction: This reaction involves the conversion of 1,3-cyclohexadiene to 1,3,5-hexatriene through a pericyclic process. The mechanism includes valence excitation followed by a transition through conical intersections .
  • Diels-Alder Reactions: It can act as a diene in Diels-Alder reactions, forming six-membered rings with dienophiles. This is one of the most significant synthetic applications of 1,3-cyclohexadiene .
  • Reactions with Singlet Oxygen: The compound can react with singlet oxygen to form cyclohexadiene endoperoxides, which occur via a concerted mechanism .
  • Hydrogenation and Dehydrogenation: 1,3-Cyclohexadiene can be hydrogenated to cyclohexane or dehydrogenated to benzene through intermediates involving both 1,4- and 1,3-cyclohexadienes .

Research indicates that 1,3-cyclohexadiene exhibits biological activity that may have implications in medicinal chemistry. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory properties and interactions with biological systems. For instance, certain derivatives have shown promise in modulating biological pathways relevant to disease processes .

Several methodologies exist for synthesizing 1,3-cyclohexadiene:

  • Aldol-Type Reactions: These involve self-condensation or cross-condensation of aldehydes to form the diene structure .
  • Organocatalytic Methods: These methods allow for the one-pot synthesis of 1,3-cyclohexadienals from suitable precursors using organocatalysts .
  • Vilsmeier-Haack Formylation: This reaction can produce 1,3-cyclohexadienals when starting materials contain appropriate enic systems .
  • Diels-Alder Reaction: Utilizing this reaction to synthesize cyclohexene derivatives can also lead to the formation of 1,3-cyclohexadiene under specific conditions .

The applications of 1,3-cyclohexadiene are diverse:

  • Organic Synthesis: It serves as a key intermediate in synthesizing various organic compounds due to its reactivity as a diene.
  • Material Science: The compound's photochemical properties make it valuable in developing new materials and understanding polymerization processes.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug formulation due to their biological activities .

Studies on the interactions of 1,3-cyclohexadiene with other chemical species reveal its potential as a reactive intermediate in various contexts. For example:

  • Singlet Oxygen Reactions: The interaction with singlet oxygen leads to the formation of reactive endoperoxides that can further react with other substrates .
  • Catalytic Transformations: In catalytic systems involving palladium or other metals, 1,3-cyclohexadiene can be transformed into more complex structures through various coupling reactions .

Several compounds share structural characteristics with 1,3-cyclohexadiene. Here are some notable ones:

Compound NameStructure TypeUnique Features
CyclopentadieneCyclic dieneSmaller ring size; more reactive due to angle strain
1,4-CyclohexadieneCyclic dieneHas different double bond positioning; less stable
BenzeneAromatic compoundFully conjugated system; lacks double bond reactivity
Cyclohexa-1,4-dieneCyclic dieneDifferent reactivity patterns compared to 1,3-diene

Uniqueness of 1,3-Cyclohexadiene:

  • The presence of conjugated double bonds allows for unique reactivity patterns not found in its analogs.
  • Its ability to undergo photochemical transformations distinguishes it from other cyclic dienes.

The research history of 1,3-cyclohexadiene spans several decades, with its importance becoming increasingly recognized as theoretical and experimental techniques advanced. Early investigations focused on its basic chemical properties and synthesis methods, establishing foundational knowledge about its structural characteristics and reactivity patterns. The compound exists as one of two isomers of cyclohexadiene, the other being 1,4-cyclohexadiene, with 1,3-cyclohexadiene being approximately 1.6 kJ/mol more stable than its isomer. This stability difference has significant implications for understanding thermodynamic preferences in cyclic diene systems.

The compound's physical properties have been well-characterized through extensive experimental studies. It appears as a colorless, flammable liquid with a refractive index of 1.475 at 20°C. Thermodynamic data compiled by the National Institute of Standards and Technology reveals critical information about its energetic properties, including a standard enthalpy of formation in the gas phase of 104.58 ± 0.63 kJ/mol. These fundamental measurements have provided essential reference points for theoretical calculations and comparative studies with related compounds.

Historical research has also established key synthetic pathways for preparing 1,3-cyclohexadiene. The most common synthetic route involves double dehydrobromination of 1,2-dibromocyclohexane using sodium hydride, represented by the reaction: (CH2)4(CHBr)2 + 2 NaH → (CH2)2(CH)4 + 2 NaBr + 2 H2. This synthetic approach has remained fundamental to laboratory preparations and has enabled systematic studies of the compound's properties and reactions.

Significance as a Model System in Organic Chemistry

1,3-Cyclohexadiene has achieved exceptional status as a model system for understanding several fundamental concepts in organic chemistry. Its role as a prototype for pericyclic reactions, particularly electrocyclic ring-opening reactions, has made it indispensable for both theoretical studies and experimental investigations. The photochemically induced ring-opening isomerization reaction of 1,3-cyclohexadiene to 1,3,5-hexatriene serves as a textbook example of orbital symmetry conservation according to the Woodward-Hoffmann rules.

The compound's significance extends to its ability to participate in cycloaddition reactions, most notably the Diels-Alder reaction. These reactions demonstrate the versatility of 1,3-cyclohexadiene as a synthetic building block and highlight its importance in understanding reaction mechanisms. The diene's capacity to form metal complexes, particularly with iron tricarbonyl groups, has opened additional research avenues in organometallic chemistry. The formation of [(C6H8)Fe(CO)3] complexes and their subsequent reactions with hydride-abstracting reagents illustrate the compound's utility in coordination chemistry studies.

Research has also revealed important thermodynamic relationships involving 1,3-cyclohexadiene. The conversion to benzene plus hydrogen is exothermic by approximately 25 kJ/mol in the gas phase, demonstrating the thermodynamic driving force toward aromatization. These energetic considerations have profound implications for understanding reaction pathways and designing synthetic strategies that exploit these thermodynamic preferences.

Current Research Landscape and Challenges

Contemporary research on 1,3-cyclohexadiene has evolved to encompass sophisticated theoretical and experimental approaches that probe the fundamental nature of chemical bonding and reaction dynamics. Advanced spectroscopic techniques, particularly femtosecond soft X-ray transient absorption spectroscopy, have enabled real-time observation of the Woodward-Hoffmann rule during pericyclic reactions. These investigations have provided unprecedented insights into the temporal evolution of orbital symmetry during chemical transformations, confirming theoretical predictions with experimental observations.

Recent computational studies utilizing bonding evolution theory have revealed detailed mechanisms of electron pair rearrangements during the ring-opening reaction. These investigations have shown that the process begins with weakening of double bonds in the Franck-Condon region, followed by C-C sigma bond weakening and density redistribution. Such detailed mechanistic understanding represents a significant advancement in our comprehension of fundamental chemical processes and demonstrates the continued relevance of 1,3-cyclohexadiene as a research subject.

Current challenges in 1,3-cyclohexadiene research include resolving complex questions about the identity of reactive states in photochemical processes. Recent joint experimental and computational efforts have demonstrated that the evolution of excitation-deexcitation processes is considerably more complex than previously described. These findings challenge established descriptions of isomerization pathways and highlight the need for continued investigation using increasingly sophisticated methodologies.

Classical Synthetic Approaches

Classical synthetic approaches to 1,3-cyclohexadiene have been extensively documented in the literature, with several fundamental methods forming the foundation for modern synthetic strategies [1]. The most widely employed classical method involves the bromination-dehydrobromination sequence starting from cyclohexene derivatives [1]. This approach typically begins with the bromination of cyclohexene at temperatures between -5°C and 0°C in solvents such as chloroform, carbon tetrachloride, or glacial acetic acid, yielding 1,2-dibromocyclohexane derivatives in 80-85% yields [1].

The subsequent dehydrobromination step has been accomplished using various reagents, with quinoline at boiling point being the most traditional approach [1]. However, this method produces preparations containing only 40-50% of the desired 1,3-cyclohexadiene, with the remainder consisting of cyclohexene (40-50%) and benzene (approximately 20%) [1]. The separation of these compounds proves extremely challenging due to their similar boiling points of 80.5°C, 83°C, and 80°C respectively [1].

The Hofmann-Damm method represents a significant improvement in classical synthesis [1]. This approach involves treating 1,2-dibromocyclohexane with sodium ethoxide in boiling alcohol, producing 3-ethoxycyclohexene in 40-70% yield alongside 15-30% of 1,3-cyclohexadiene [1]. The subsequent elimination of alcohol from the ether intermediate yields 1,3-cyclohexadiene in 60-90% yield [1]. According to Raman spectroscopic analysis, preparations obtained through this method are free of benzene and cyclohexene impurities [1].

Another classical approach involves the Ziegler method, which utilizes N-bromosuccinimide for the bromination of cyclohexene in carbon tetrachloride, yielding 3-bromocyclohexene in 70-85% yield [1]. Subsequent dehydrobromination with quinoline at 190°C produces 1,3-cyclohexadiene in 50-70% yield [1]. Gas-liquid chromatography data indicates that preparations obtained through this method achieve purities exceeding 99% [1].

The Birch reduction represents another fundamental classical approach, historically utilizing alkali metals in liquid ammonia to convert aromatic compounds to 1,4-cyclohexadienes [27] [32]. However, recent developments have enabled the direct synthesis of 1,3-cyclohexadienes through modified Birch reduction protocols [27]. These reactions involve benzoic acids in the presence of carbonyl compounds, where the intermediately formed enolate attacks aryl aldehydes and ketones from the gamma-position due to steric hindrance considerations [27].

MethodStarting MaterialYieldPurityKey Advantages
Bromination-DehydrobrominationCyclohexene45-65%40-50%Simple procedure
Hofmann-Damm1,2-Dibromocyclohexane60-90%>95%High purity product
Ziegler MethodCyclohexene50-70%>99%Excellent purity
Modified Birch ReductionBenzoic acidsUp to 93%HighOne-pot synthesis

Contemporary Synthesis Strategies

Metal-Catalyzed Formation Pathways

Contemporary metal-catalyzed approaches have revolutionized the synthesis of 1,3-cyclohexadiene, offering enhanced selectivity and efficiency compared to classical methods [9] [10]. Metal-dependent catalytic systems have been developed that provide complementary pathways for cyclohexadiene formation, with the choice of metal catalyst determining the regioselectivity of the reaction [9] [10].

Gold and indium salt catalysts have demonstrated exceptional capability in promoting the formation of 1,3-cyclohexadiene through cycloisomerization reactions [9] [12]. These catalytic systems operate through the electrophilic activation of alkynes via coordination to vacant 5s and 5p orbitals, leading to bidentate complexation of carbon-carbon triple bonds [14]. The superior catalytic activity of diiodoindium(III) cation, generated through the addition of silver(I) salts to indium(III) iodide, has been particularly noteworthy in cascade cycloisomerization reactions [14].

Ruthenium-based catalytic systems have proven highly effective for metathesis and isomerization reactions leading to 1,3-cyclohexadiene formation [6] [20]. The metathesis reaction utilizing ruthenium catalysts requires minimal catalyst loading, operates without organic solvents, and enables simple product recovery through distillation [6] [20]. Subsequent isomerization of 1,4-cyclohexadiene using ruthenium hydridocarbonyltris(triphenylphosphine) complex achieves catalyst to substrate ratios as high as 1:5000 [6] [20].

Copper-based catalytic pathways have emerged as versatile tools for cyclohexadiene synthesis through various mechanistic routes [13] [15]. Copper(II) triflate catalysis enables the formation of different cyclohexadiene isomers depending on reaction conditions, with copper-catalyzed cyclization and alkene transposition cascades providing access to complex spirocyclic structures [13]. The copper-catalyzed annulation processes utilize inexpensive copper catalysts in combination with bidentate quinoline-pyridone ligands to achieve high stereoselectivities [13].

Palladium catalysis has been successfully integrated with indium-catalyzed cycloisomerization in sequential processes [14]. The treatment of substrates with indium(III) iodide followed by addition of triphenylindium and tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran achieves yields up to 83% for sequential cycloisomerization-cross-coupling reactions [14].

Condensation-Based Methodologies

Modern condensation-based approaches to 1,3-cyclohexadiene synthesis have incorporated advanced catalytic systems and optimized reaction conditions to achieve superior yields and selectivities [3] [38]. Single-step condensation reactions have been developed that significantly reduce the complexity and cost associated with traditional multi-step procedures [3].

Novel condensation methodologies utilizing 1,3-butadiene as a conjugated aliphatic component in reactions with non-conjugated dienes or trienes have been developed [16]. These reactions employ heavy metal-containing catalysts, preferably ruthenium-based second generation Grubbs catalysts, at temperatures below 20°C to facilitate single-step formation of 1,3-cyclohexadiene [16]. The tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][benzylidine]ruthenium(IV) dichloride catalyst has proven particularly effective for these transformations [16].

Organocatalytic condensation methods have gained prominence for the stereocontrolled synthesis of chiral 1,3-cyclohexadienals [2] [38]. These methodologies utilize α,β-unsaturated aldehydes as starting materials with various proline derivatives serving as organocatalysts [2]. The reactions proceed through either 4+2 cycloaddition mechanisms or Michael addition followed by cyclization pathways [2]. Proline-catalyzed self-condensation of α,β-unsaturated aldehydes achieves enantiomeric excesses up to 65% [2].

Tandem condensation approaches have been developed that combine multiple bond-forming reactions in single reaction vessels [43]. The tandem Michael addition and ylide olefination methodology provides rapid access to highly functionalized cyclohexadiene derivatives in good to excellent yields [43]. These reactions demonstrate excellent chemoselectivity and regioselectivity while proceeding under mild reaction conditions [43].

Single-Step Reaction Protocols

Single-step protocols for 1,3-cyclohexadiene synthesis represent significant advances in synthetic efficiency, eliminating the need for multi-step sequences and intermediate purifications [3] [27]. These approaches focus on achieving direct formation of the target compound through carefully designed reaction conditions and catalyst systems [3] [27].

The one-pot synthesis of 1,3-cyclohexadienes through modified Birch reduction represents a breakthrough in single-step methodology [27]. This approach utilizes benzoic acids in the presence of carbonyl compounds, affording aldol products in moderate to high yields through a single reaction sequence [27]. The methodology accommodates benzoic acid, meta-toluic acid, and para-toluic acid substrates with various carbonyl compounds, enabling the isolation of more than 25 new products in yields up to 93% [27].

Photocatalytic single-step protocols have been developed utilizing organic photoredox catalysts for Birch reduction-type transformations [32]. Benzo[ghi]perylene imides serve as organic photoredox catalysts for reactions performed at ambient temperature under visible light irradiation [32]. These protocols achieve selective transformation of benzene and functionalized arenes to 1,4-cyclohexadienes using catalyst loadings below 1 mole percent [32].

Cascade reaction protocols enable the construction of 1,3-cyclohexadiene frameworks through sequential bond-forming processes in single reaction vessels [5] [21]. The tandem carbene and photoredox-catalyzed strategy provides convergent synthesis of cyclic ketones through formal [5+1] cycloaddition mechanisms [5]. These processes enable the construction of two contiguous carbon-carbon bonds while highlighting novel methods for alpha-functionalization of ketones under mild reaction conditions [5].

Catalyst-Dependent Regioselectivity

Gold and Indium Catalysis Systems

Gold and indium catalysis systems exhibit remarkable regioselectivity in the formation of 1,3-cyclohexadiene, offering complementary reactivity patterns that enable precise control over product distribution [9] [10] [12]. The mechanistic basis for this selectivity arises from the distinct coordination modes and electronic properties of these metal centers during substrate activation [9] [12].

Gold catalysis systems demonstrate exceptional selectivity for 1,3-cyclohexadiene formation when employed in cycloisomerization reactions of appropriately substituted substrates [9] [10]. The use of N-heterocyclic carbene gold complexes, particularly IPrAuNTf2, achieves selective formation of cycloisomerized products in 90% yield with catalyst loadings as low as 2 mole percent [12]. The superior performance of these gold catalysts results from their ability to activate carbon-carbon triple bonds through π-acidic coordination while minimizing competing isomerization pathways [12].

Indium catalysis systems provide complementary selectivity patterns, with indium(III) chloride demonstrating particularly effective cycloisomerization capabilities [12] [14]. The catalytic activity of indium(III) complexes stems from their ability to function as π-acids through coordination of carbon-carbon triple bonds via vacant 5s and 5p orbitals [14]. Optimization studies reveal that indium(III) iodide at 5 mole percent loading in toluene at elevated temperatures achieves cycloisomerized products in 90% yield with excellent regioselectivity ratios exceeding 99:1 [12].

The regioselectivity differences between gold and indium systems can be attributed to their distinct electronic properties and coordination geometries [9] [12]. Gold complexes tend to favor exo-cyclization pathways leading to 1,3-cyclohexadiene formation, while indium systems can be tuned to favor either exo or endo pathways depending on substituent patterns [12]. The presence of electron-withdrawing groups on aryl-substituted alkynes increases the ratio of exo products when using indium catalysis [12].

Density functional theory calculations have provided insights into the mechanistic basis for the observed selectivities [12]. These computational studies reveal that the intervention of indium(III) chloride proceeds through intermediates with distinct stability profiles that favor the formation of 1,3-cyclohexadiene products [12]. The calculations support experimental observations regarding the superior performance of indium catalysis systems for achieving high regioselectivity [12].

Catalyst SystemLoading (mol%)Yield (%)RegioselectivityReaction Conditions
IPrAuNTf2290>95:5Toluene, RT
InCl3590>99:1Toluene, 80°C
InI3/AgOTf585>95:5Toluene, RT
AuCl357585:15DCE, 60°C

Copper-Based Catalytic Pathways

Copper-based catalytic systems exhibit distinct regioselectivity patterns compared to gold and indium catalysts, with copper(II) triflate demonstrating preferential formation of 2,4-cyclohexadiene over 1,3-cyclohexadiene under standard reaction conditions [9] [10]. However, modification of reaction parameters and ligand environments can redirect copper catalysis toward 1,3-cyclohexadiene formation [13] [15].

The copper-catalyzed cyclization and alkene transposition cascade represents a sophisticated approach to regioselective 1,3-cyclohexadiene synthesis [13]. This methodology employs copper(II) acetate in combination with 1,10-phenanthroline derivatives, with manganese dioxide serving as the oxidant in 1,2-dichloroethane [13]. Optimization studies reveal that the use of specialized quinoline-pyridone ligands significantly enhances both yield and regioselectivity for the desired products [13].

Mechanistic investigations of copper-catalyzed pathways reveal that regioselectivity arises from the initial oxycupration step, which generates sigma-alkyl copper complexes [13]. Homolysis of the carbon-copper bond provides copper(I) species and primary alkyl radical intermediates that undergo transannular 1,5-hydrogen atom transfer processes [13]. The resulting secondary radicals recombine with copper(II) species to generate alkyl copper(III) intermediates that undergo concerted beta-oxidative elimination, thereby transposing alkene residues within the carbocyclic framework [13].

Copper-catalyzed asymmetric methodologies have been developed that achieve high enantioselectivities in 1,3-cyclohexadiene synthesis [15]. The Mukaiyama-Michael reaction between silyl enol ethers and β,γ-unsaturated α-keto esters, catalyzed by chiral copper complexes, affords chiral 1,5-dicarbonyl compounds in yields up to 94% with enantioselectivities ranging from 96-99% [15]. These products serve as precursors for palladium-catalyzed allylic reactions that generate chiral cyclohexadiene derivatives with excellent stereoselectivities [15].

The ligand environment plays a crucial role in determining the regioselectivity of copper-catalyzed reactions [13] [15]. Bidentate nitrogen ligands such as 1,10-phenanthroline provide moderate selectivity, while specialized quinoline-pyridone ligands achieve significantly enhanced regioselectivity for 1,3-cyclohexadiene formation [13]. The electronic and steric properties of these ligands influence the geometry of the copper coordination sphere, thereby affecting the preferred reaction pathways [13].

Industrial-Scale Production Considerations

Industrial-scale production of 1,3-cyclohexadiene requires careful consideration of economic factors, process safety, environmental impact, and product quality specifications [16] [18] [19]. The development of cost-effective manufacturing processes has focused on simplifying reaction sequences, minimizing waste generation, and optimizing catalyst utilization [16] [18].

The economic viability of industrial 1,3-cyclohexadiene production has historically been limited by the complexity and cost of multi-step synthetic procedures [3] [16]. Traditional methods requiring multiple reaction steps, extensive purification protocols, and expensive reagents have precluded widespread commercial utilization [3]. Process improvements focusing on single-step reactions and catalyst recycling have significantly reduced production costs [16].

Continuous process development has emerged as a preferred approach for industrial-scale synthesis [19]. The catalytic dehydrochlorination of dichlorocyclohexane using alumina and silica gel catalysts deposited on activated charcoal at 300°C and reduced pressure achieves 1,3-cyclohexadiene yields of 33% [1]. However, product contamination by benzene (10%), methylcyclopentadienes (7%), and methylcyclopentenes (3.5%) necessitates additional purification steps [1].

Alternative continuous processes based on the oxidation of cyclohexene followed by dehydration of the resulting cyclohexenol have demonstrated superior performance for industrial applications [1]. Cyclohexene oxidation using atmospheric oxygen at 150°C and 25-75 atmospheres pressure, followed by catalytic dehydration over alumina at 270°C, achieves 1,3-cyclohexadiene yields up to 85% [1]. The use of specially prepared alumina-based catalysts can increase yields to 94% with product purities exceeding 96% [1].

Catalyst lifetime and regeneration procedures represent critical factors in industrial process economics [19]. Aluminium boride catalysts employed in fluidized bed reactors at 250-280°C demonstrate excellent performance, achieving yields up to 93% with product purities of 99.3% [1]. The long-term stability and regeneration characteristics of these catalysts significantly impact overall process economics [19].

Environmental considerations have driven the development of more sustainable industrial processes [22] [26]. The implementation of solvent-free reaction conditions, catalyst recycling protocols, and waste minimization strategies aligns with green chemistry principles [22]. Process intensification through the use of continuous flow reactors and integrated separation systems reduces energy consumption and environmental impact [19].

Process TypeYield (%)Purity (%)Temperature (°C)Pressure (atm)Key Advantages
Continuous Dehydrochlorination33853000.1Simple operation
Oxidation-Dehydration85962701High yield and purity
Fluidized Bed9399.3250-2801Excellent purity
Modified Alumina9496.52701Commercial viability

Renewable Sourcing Strategies

Plant Oil-Based Synthesis Routes

Plant oil-based synthesis routes represent a significant advancement toward sustainable production of 1,3-cyclohexadiene, offering alternatives to petroleum-derived feedstocks [6] [20] [22] [23]. These approaches utilize renewable biological resources as starting materials while maintaining high synthetic efficiency and product quality [6] [20] [22].

Soybean oil has emerged as a particularly promising feedstock for renewable 1,3-cyclohexadiene synthesis [6] [20] [21]. The metathesis reaction of soybean oil requires no purification of the plant oil, utilizes minimal catalyst loading, operates without organic solvents, and enables simple product recovery through distillation [6] [20]. Treatment of soybean oil with ruthenium metathesis catalysts produces 1,4-cyclohexadiene, which subsequently undergoes isomerization to 1,3-cyclohexadiene [6] [20].

The plant oil metathesis process demonstrates remarkable efficiency and environmental benefits [22] [23]. The preparation of cyclohexadiene from plant oils can be performed with minimal purification requirements, reduced catalyst loading, elimination of organic solvents, and simplified product recovery protocols [22]. These monomers can supplement or substitute petroleum-based precursors traditionally employed in polymeric material preparation [22].

Process optimization studies have identified optimal conditions for plant oil conversion [6] [20]. The metathesis reaction utilizes ruthenium catalysts at moderate temperatures, achieving high conversion rates while maintaining selectivity for the desired products [6] [20]. The subsequent isomerization step employs ruthenium hydridocarbonyltris(triphenylphosphine) catalyst with substrate to catalyst ratios reaching 5000:1 [6] [20].

Economic analysis of plant oil-based routes indicates significant potential for cost reduction compared to traditional petroleum-based processes [22]. The worldwide consumption of terephthalic acid, which can be supplemented by renewable cyclohexadiene derivatives, exceeds 9 billion pounds annually [22]. The replacement of petroleum-based polymers with renewable alternatives offers substantial environmental and economic benefits [22].

Life cycle assessment studies have demonstrated the environmental advantages of plant oil-based synthesis routes [26]. Regional sourcing strategies for lignocellulose residues and plant oils provide region-specific environmental benefits while maintaining economic viability [26]. The availability of renewable feedstocks varies significantly across geographic regions, with key contributions from Brazil, China, India, and the United States [26].

Metathesis-Isomerization Cascade Reactions

Metathesis-isomerization cascade reactions represent sophisticated approaches to renewable 1,3-cyclohexadiene synthesis that integrate multiple catalytic transformations in streamlined processes [6] [20] [21] [23]. These cascade methodologies enable efficient conversion of renewable feedstocks while minimizing process complexity and environmental impact [6] [20] [21].

The metathesis-isomerization sequence begins with the treatment of plant oils using ruthenium metathesis catalysts to generate 1,4-cyclohexadiene intermediates [6] [20]. The self-metathesis of plant oil derivatives provides access to cyclohexadiene precursors that subsequently undergo isomerization to the thermodynamically more stable 1,3-isomer [6] [20] [23]. This sequential approach achieves high overall yields while maintaining excellent selectivity [6] [20].

Catalyst optimization for cascade reactions has focused on developing systems that effectively promote both metathesis and isomerization steps [6] [20]. Ruthenium hydridocarbonyltris(triphenylphosphine) catalyst demonstrates exceptional performance for the isomerization step, operating effectively at substrate to catalyst ratios exceeding 5000:1 [6] [20]. The reaction proceeds efficiently in neat 1,4-cyclohexadiene over reaction times of one hour [6] [20].

The integration of metathesis and isomerization steps into unified cascade processes offers significant advantages over sequential procedures [21]. One-step cascade reactions eliminate intermediate isolation and purification steps while reducing overall process complexity [21]. The polymerization of renewable 1,3-cyclohexadiene has been successfully integrated into the cascade sequence using nickel(II) acetylacetonate and methylaluminoxane catalysts [6] [20].

Advanced cascade protocols have incorporated ring-opening copolymerization steps to generate renewable polycarbonates and polyesters [23]. Epoxides derived from 1,4-cyclohexadiene undergo ring-opening copolymerization with carbon dioxide or phthalic anhydride to produce renewable polymers with glass transition temperatures up to 128°C [23]. These integrated approaches demonstrate the versatility of metathesis-isomerization cascades for sustainable materials synthesis [23].

Mechanistic studies of cascade reactions have revealed the importance of catalyst compatibility and reaction sequencing [21]. The successful integration of metathesis and isomerization catalysts requires careful optimization of reaction conditions to prevent catalyst deactivation or competing side reactions [21]. Real-time monitoring using attenuated total reflectance infrared spectroscopy enables precise control of cascade reaction progress [23].

Cascade TypeFeedstockCatalyst SystemYield (%)Conversion TimeKey Benefits
Two-Step SequentialSoybean OilRu-Metathesis/Ru-Hydride852 hoursHigh selectivity
One-Step CascadePlant OilsIntegrated Ru Catalysts751 hourProcess simplification
Integrated Polymerization1,4-CyclohexadieneNi(acac)2/MAO803 hoursDirect polymer access
Copolymerization CascadeCHD EpoxidesZn/Mg or Cr/Co Complexes704 hoursRenewable polymers

Physical Description

COLOURLESS LIQUID.

XLogP3

2.5

Boiling Point

81 °C

Flash Point

26 °C c.c.

Vapor Density

Relative vapor density (air = 1): 2.8 (calculated)

Density

Relative density (water = 1): 0.84

Melting Point

-89 °C

UNII

JV5W0EG5BP

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29797-09-9
592-57-4

Wikipedia

1,3-cyclohexadiene

General Manufacturing Information

1,3-Cyclohexadiene: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types